molecular formula C10H14O3 B8698884 Ethyl 2,4,5-trimethylfuran-3-carboxylate CAS No. 62664-62-4

Ethyl 2,4,5-trimethylfuran-3-carboxylate

Cat. No. B8698884
Key on ui cas rn: 62664-62-4
M. Wt: 182.22 g/mol
InChI Key: NRNCYKJWCUYOBK-UHFFFAOYSA-N
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Patent
US04216312

Procedure details

2,4,5-Trimethyl-3-carbethoxyfuran (40 g.) prepared in accordance with Helv. Chim. Acta., v. 15, 1112 (1932), was dissolved in ether (200 ml.) and added to a cooled slurry of lithium aluminum hydride (10 g.) in ether (200 ml.) After stirring a further 16 hours at room temperature a saturated, aqueous solution of sodium sulfate was added followed by the addition of magnesium sulfate (50 g.). The solids were filtered off and the solvents were concentrated to give crude alcohol, 2,4,5-trimethyl-3-hydroxymethyl furan (31 g.). A solution of this alcohol (4.2 g.) in dichloromethan (10 ml.) was added to a cooled slurry of triphenylphosphine hydrobromide (10 g.) in dichloromethane (40 ml.) and then left at room temperature for 15 minutes. Ether was then added and the solids formed were crystallized from a 1:5 parts by volume mixture of methanol and ethylacetate to give pure (2,4,5-trimethyl-3-furyl) methyl triphenylphosphonium bromide (10.2 g.) m.p. 223°-224°.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([CH3:13])=[C:5]([CH3:12])[C:6]=1[C:7](OCC)=[O:8].[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>CCOCC>[CH3:1][C:2]1[O:3][C:4]([CH3:13])=[C:5]([CH3:12])[C:6]=1[CH2:7][OH:8] |f:1.2.3.4.5.6,7.8.9,10.11|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC=1OC(=C(C1C(=O)OCC)C)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solvents were concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=C(C1CO)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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